

An In-depth Technical Guide to (E)-3-(4-propoxypyhenyl)acrylic acid

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Compound of Interest

Compound Name: *4-Propoxycinnamic acid*

Cat. No.: *B2656143*

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This technical guide provides a comprehensive overview of (E)-3-(4-propoxypyhenyl)acrylic acid, including its chemical identity, physicochemical properties, synthesis, and putative biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: (2E)-3-(4-propoxypyhenyl)prop-2-enoic acid

(E)-3-(4-propoxypyhenyl)acrylic acid is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. The "(E)" designation indicates the trans configuration of the double bond in the acrylic acid moiety.

Synonyms:

- **4-Propoxycinnamic acid**
- **(E)-4-Propoxycinnamic acid**
- **3-(4-Propoxypyhenyl)acrylic acid**

Physicochemical Properties

The following table summarizes the key physicochemical properties of (E)-3-(4-propoxypyhenyl)acrylic acid.

Property	Value	Source
Molecular Formula	$C_{12}H_{14}O_3$	N/A
Molecular Weight	206.24 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	168-171 °C	N/A
Boiling Point	364.8 ± 17.0 °C (Predicted)	N/A
pKa	4.60 ± 0.10 (Predicted)	N/A
Solubility	Soluble in methanol, ethanol, and DMSO. Poorly soluble in water.	N/A

Synthesis

The primary synthetic route to (E)-3-(4-propoxyphenyl)acrylic acid is the Knoevenagel condensation reaction between 4-propoxybenzaldehyde and malonic acid. This reaction is typically catalyzed by a base, such as piperidine or pyridine.

Experimental Protocol: Knoevenagel Condensation

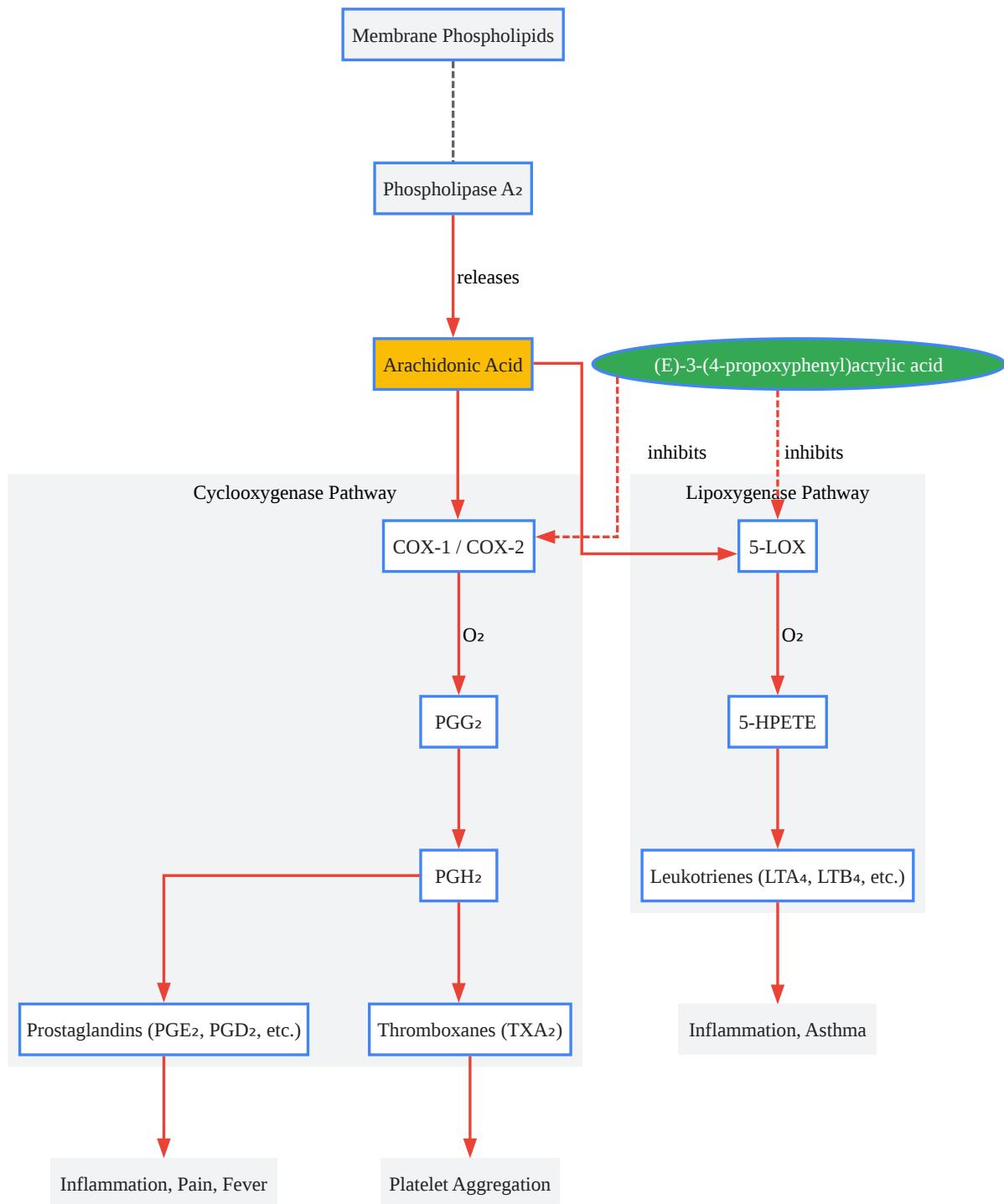
Materials:

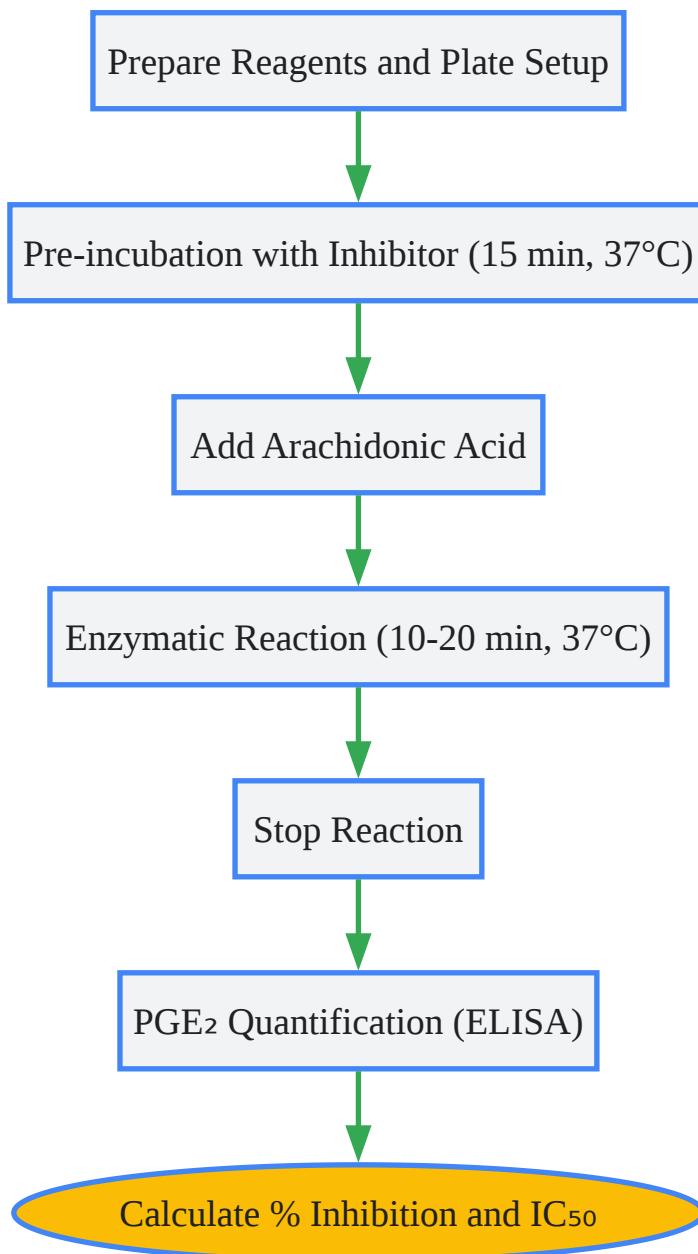
- 4-Propoxybenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)
- Piperidine (as catalyst)
- Hydrochloric acid (HCl), 10% aqueous solution
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.
- Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then pour it into an excess of cold 10% hydrochloric acid. This will precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and piperidine salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure (E)-3-(4-propoxyphenyl)acrylic acid.
- Dry the purified product under vacuum.

Logical Workflow for Synthesis:





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